1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Mechanism of Action
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens . This enzyme is expressed in a significant percentage of breast cancer cases, making it an important target for therapeutic intervention .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction . The triazole moieties and the triazole-linked aromatic rings of the compound fit into the STS active site, stabilized by a multitude of van der Waals interactions . This interaction results in the sulfamoylation and inactivation of the catalytic site of the STS enzyme .
Biochemical Pathways
The inhibition of the STS enzyme by this compound affects the steroidogenesis pathway . By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This can lead to a decrease in the availability of these hormones, which are known to promote the growth of hormone-dependent cancers .
Result of Action
The result of the action of this compound is the inhibition of the STS enzyme, leading to a decrease in the production of active estrogens and androgens . This can potentially inhibit the growth of hormone-dependent cancers, such as breast cancer . In fact, one of the compounds in the same series demonstrated extraordinary STS inhibitory potency in MCF-7 cells, a type of breast cancer cell .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . In addition, it has demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound shows chemical as well as biological stability .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound interacts with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized via “Click” chemistry, a widely used method for constructing 1,2,3-triazoles. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. This reaction is known for its high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of aqueous media and environmentally benign solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the ethan-1-amine group.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains a phenol group instead of an ethan-1-amine group.
Uniqueness: 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its ethan-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLMWNCAOOBOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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